molecular formula C10H11F2N B12272151 5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole

5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole

Cat. No.: B12272151
M. Wt: 183.20 g/mol
InChI Key: ZSVOVULUCYHEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoroethyl group attached to the indole ring. Indoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole typically involves the introduction of the difluoroethyl group to the indole ring. One common method is the reaction of 2,3-dihydro-1H-indole with a difluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,1-Difluoro-ethyl)-2H-pyrazole-3-carboxylic acid
  • 1-(2,2-Dibromo-1,1-difluoro-ethyl)-3,5-difluoro-adamantane
  • 1-{[4-(1,1-Difluoroethyl)phenyl]ethynyl}isoquinoline

Uniqueness

5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole is unique due to its specific structure and the presence of the difluoroethyl group, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H11F2N/c1-10(11,12)8-2-3-9-7(6-8)4-5-13-9/h2-3,6,13H,4-5H2,1H3

InChI Key

ZSVOVULUCYHEJN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NCC2)(F)F

Origin of Product

United States

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